1-(2-Hydroxypropyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

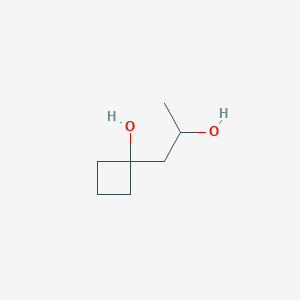

1-(2-Hydroxypropyl)cyclobutan-1-ol is an organic compound with the molecular formula C7H14O2. It features a cyclobutane ring substituted with a hydroxypropyl group, making it a versatile molecule in organic synthesis and various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with 2-hydroxypropyl magnesium bromide (Grignard reagent) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of laboratory methods, ensuring high yield and purity through advanced catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of various cyclobutanol derivatives.

Substitution: Formation of halogenated cyclobutane compounds.

Scientific Research Applications

1-(2-Hydroxypropyl)cyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxypropyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Cyclobutanol: A simpler analog without the hydroxypropyl group.

Cyclobutanone: The oxidized form of cyclobutanol.

1-(2-Hydroxyethyl)cyclobutan-1-ol: A similar compound with a hydroxyethyl group instead of hydroxypropyl

Uniqueness

1-(2-Hydroxypropyl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hydroxypropyl group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

1-(2-Hydroxypropyl)cyclobutan-1-ol, also known as cyclobutanol, is a cyclic alcohol with the molecular formula C7H14O2. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10964541 |

Physical Properties

- Appearance : Colorless liquid

- Boiling Point : Approximately 180 °C

- Solubility : Soluble in water and organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro tests revealed that it inhibited the growth of common fungal pathogens, including Candida albicans and Aspergillus niger. The MIC for Candida albicans was determined to be around 64 µg/mL, indicating moderate antifungal efficacy.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its hydroxyl group plays a crucial role in disrupting cell membrane integrity in microbial cells, leading to cell lysis and death.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various alcohols, including this compound. The results indicated that this compound had a broader spectrum of activity compared to other tested alcohols, making it a candidate for further development as an antimicrobial agent in clinical settings.

Study 2: Formulation Development

Another research effort focused on formulating a topical antiseptic using this compound. The formulation was tested for stability and efficacy against skin pathogens. Results showed that the formulation maintained stability over six months and effectively reduced microbial load on skin surfaces.

Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 64 |

| Aspergillus niger | 128 |

Formulation Stability Data

| Time (Months) | Appearance | Efficacy (Log Reduction) |

|---|---|---|

| 0 | Clear liquid | - |

| 3 | Clear liquid | >3 |

| 6 | Slightly cloudy | >3 |

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)cyclobutan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-6(8)5-7(9)3-2-4-7/h6,8-9H,2-5H2,1H3 |

InChI Key |

UERVGSUZIDLCLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(CCC1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.